

# Application Note: A Comprehensive Guide to the Analytical Characterization of Indazole Derivatives

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## Compound of Interest

Compound Name: (1-Methyl-1H-indazol-5-yl)methanamine

Cat. No.: B1647131

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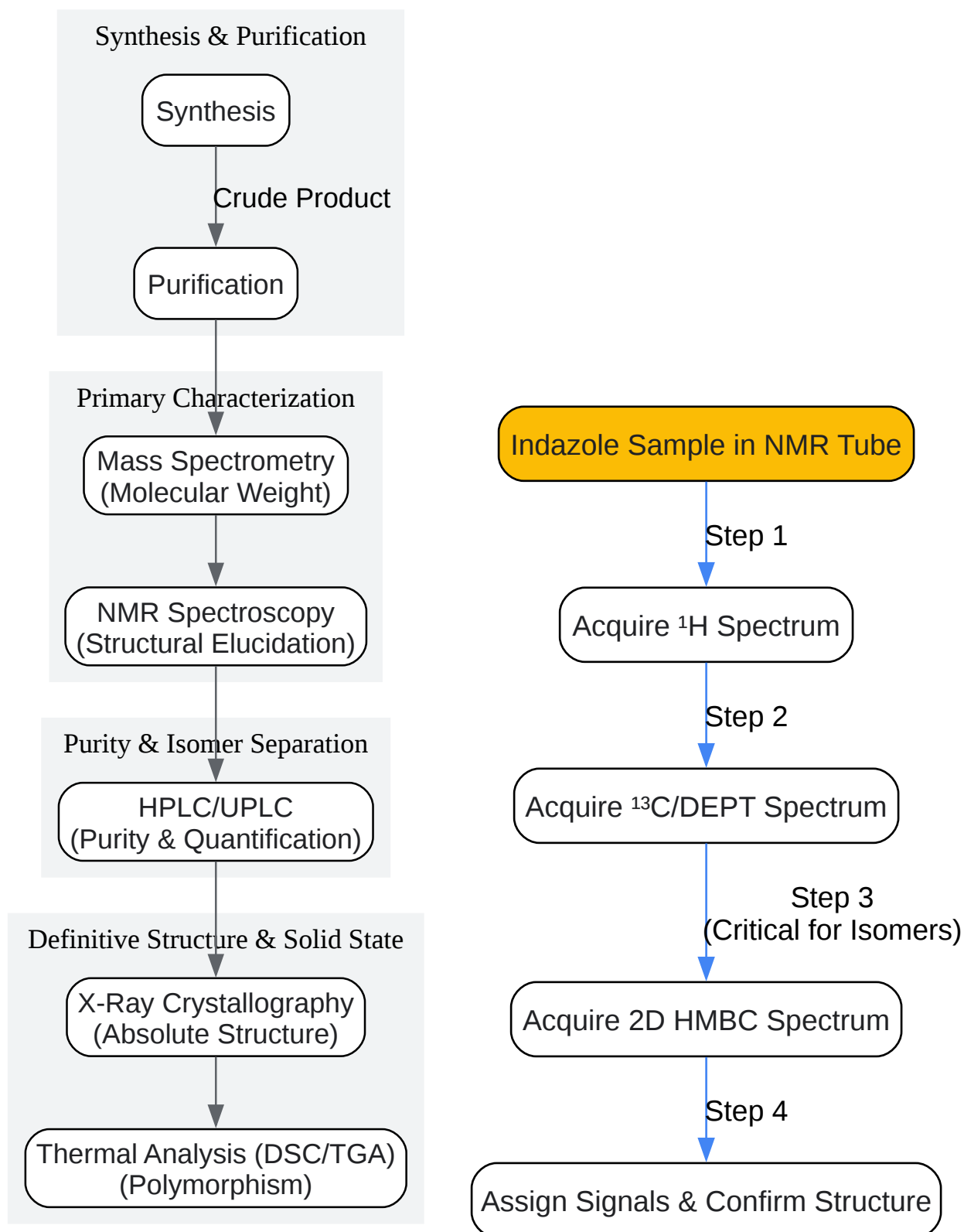
## Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This versatile scaffold is a cornerstone in modern drug discovery due to its ability to mimic purine bases and engage in a wide range of biological interactions, particularly in kinase inhibition. Prominent drugs such as axitinib (an anti-cancer agent) and granisetron (an antiemetic) feature the indazole core, highlighting its therapeutic importance.

The precise characterization of these molecules is non-negotiable. The position of the nitrogen atom in the pyrazole ring (1H- or 2H-indazole) and the substitution patterns on the rings dramatically influence the molecule's physicochemical properties and pharmacological activity. Therefore, a multi-faceted analytical approach is required to unambiguously determine structure, purity, and other critical quality attributes.

## The Analytical Workflow: An Integrated Approach

A robust characterization strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. This ensures that all aspects of the molecule's identity and purity are thoroughly assessed.



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